

Preparing Stock and Working Solutions of BN82002: An Application Note and Protocol

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Compound of Interest

Compound Name: BN82002

Cat. No.: B1667338

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Abstract

This document provides a detailed protocol for the preparation of stock and working solutions of **BN82002**, a potent and selective irreversible inhibitor of the CDC25 phosphatase family.[1][2][3] Proper preparation and storage of **BN82002** solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the compound's stability and activity. Additionally, it includes key physicochemical properties and biological activity data for **BN82002** to support its application in research and drug development.

Introduction to BN82002

BN82002 is a cell-permeable ortho-hydroxybenzylamino compound that demonstrates anti-tumor properties.[4][5] It functions as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, which are key regulators of the cell cycle.[2] **BN82002** has been shown to inhibit CDC25A, CDC25B, and CDC25C isoforms in the low micromolar range and displays approximately 20-fold greater selectivity for CDC25 phosphatases over CD45 tyrosine phosphatase.[1][5] Recent studies have also elucidated its role as an anti-inflammatory agent by targeting AKT2 and subsequently inhibiting the NF- κ B signaling pathway.[6] This dual activity in cell cycle control and inflammation makes **BN82002** a compound of significant interest in cancer and immunology research.

Physicochemical and Biological Properties

A summary of the key properties of **BN82002** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₅ N ₃ O ₄	[4][7]
Molecular Weight	359.42 g/mol	[4]
CAS Number	396073-89-5	[1][4]
Appearance	Red to dark red solid	[4]
Purity	≥95% (HPLC)	[4]
Solubility (DMSO)	≥ 150 mg/mL (417.34 mM)	[1]
Solubility (Ethanol)	10 mg/mL	[4][8]
Storage Temperature	-20°C	[4]

Biological Activity:

Target	IC ₅₀	Reference
CDC25A	2.4 μM	[1][3]
CDC25B2	3.9 μM	[1][3]
CDC25B3	6.3 μM	[1][3]
CDC25C	5.4 μM	[1][3]
CDC25C-cat	4.6 μM	[1][3]
Cell Proliferation (various human tumor cell lines)	IC ₅₀ in the range of 7.2-32.6 μM	[4][5]

Experimental Protocols

Materials

- **BN82002** solid powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol, absolute
- Sterile microcentrifuge tubes
- Sterile filtered pipette tips
- Vortex mixer
- Sonicator (optional)
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of **BN82002** Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.

- **Equilibrate **BN82002**:** Allow the vial of **BN82002** solid to equilibrate to room temperature before opening to prevent condensation of moisture.
- **Weighing:** Accurately weigh the desired amount of **BN82002** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.359 mg of **BN82002** (Molecular Weight = 359.42).
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 100 μ L of DMSO.
- **Mixing:** Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[\[1\]](#)
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up

to 6 months.[1][4] It is important to note that **BN82002** is unstable in aqueous solutions.[4][5]

Preparation of Working Solutions

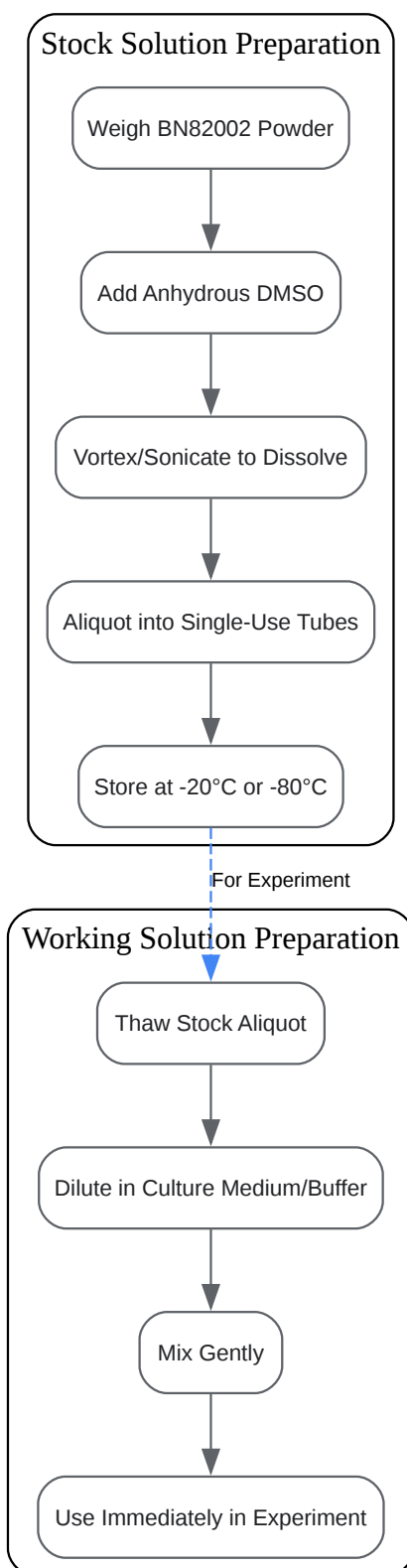
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

Example: Preparation of a 10 μ M working solution:

- Thaw Stock Solution: Thaw a single aliquot of the 10 mM **BN82002** stock solution at room temperature.
- Dilution: Perform a serial dilution. For example, to make a 10 μ M working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be achieved by adding 1 μ L of the 10 mM stock solution to 999 μ L of the desired cell culture medium or buffer.
- Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
- Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of **BN82002**. [4][5]

Diagrams

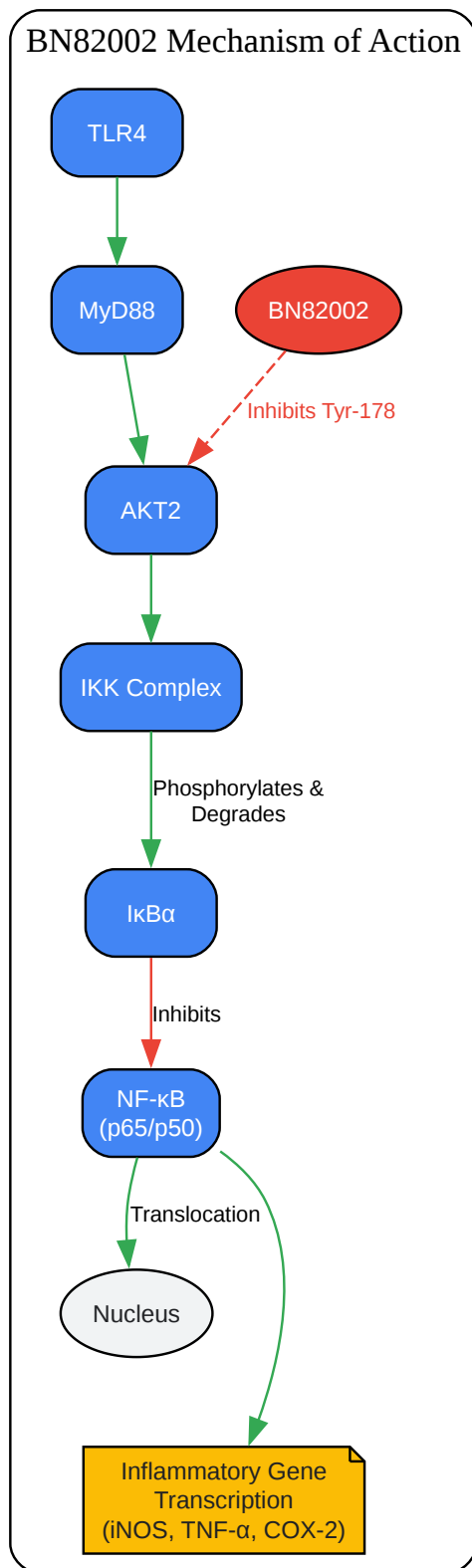
Experimental Workflow: **BN82002** Solution Preparation



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Caption: Workflow for preparing **BN82002** stock and working solutions.

Signaling Pathway: BN82002 Inhibition of the AKT2/NF- κ B Pathway



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Caption: **BN82002** inhibits the inflammatory NF- κ B pathway by targeting AKT2.

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